![molecular formula C13H21NO4 B8185705 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8185705.png)
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Overview
Description
This bicyclic compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold with (1S,3R,4R) stereochemistry, where the tert-butyl and methyl ester groups occupy the 2- and 3-positions, respectively. The bicyclic structure imparts conformational rigidity, making it valuable in medicinal chemistry for targeting spatially constrained biological receptors .
Synthesis:
The compound is synthesized via a multi-step process starting from enantiopure precursors. For example, (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes esterification with dimethyl sulfate in THF under basic conditions (NaOH), followed by purification via silica gel chromatography (10:1 PE/EA) to yield the target compound in ~70% yield .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a rigid 2-azabicyclo[2.2.1]heptane core with two ester groups: a tert-butyl carbamate at position 2 and a methyl ester at position 3. Retrosynthetically, the molecule can be dissected into three key components:
-
The bicyclic amine skeleton, requiring stereoselective cyclization.
-
The tert-butyloxycarbonyl (Boc) protecting group for the secondary amine.
-
The methyl ester moiety at the bridgehead carbon.
Critical challenges include maintaining the (1S,3R,4R) configuration during ring formation and avoiding epimerization during esterification .
Synthesis of the Azabicyclo[2.2.1]heptane Core
Cyclization via Intramolecular Aldol Condensation
A literature approach for analogous systems involves starting with a proline-derived precursor. For example, (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane can be synthesized from L-proline through a sequence of protection, alkylation, and cyclization .
Procedure :
-
Boc Protection : Treat L-proline with di-tert-butyl dicarbonate (Boc₂O) in aqueous THF to form tert-butyl (S)-pyrrolidine-1,2-dicarboxylate .
-
Methyl Esterification : React the carboxylic acid with methyl iodide in the presence of potassium carbonate to yield the methyl ester .
-
Borane-Mediated Cyclization : Expose the intermediate to borane-dimethyl sulfide (BH₃·SMe₂) in THF at 45°C, inducing intramolecular aldol condensation to form the bicyclic structure .
Key Data :
Step | Reagent | Temp (°C) | Yield (%) |
---|---|---|---|
Boc Protection | Boc₂O, K₂CO₃ | 20 | 92 |
Methyl Esterification | MeI, K₂CO₃ | 25 | 88 |
Cyclization | BH₃·SMe₂ | 45 | 78 |
This method achieves the desired (1S,3R,4R) configuration via stereochemical retention during borane complexation .
Functionalization and Protecting Group Strategies
Sequential Esterification
The dual esterification of the bicyclic amine requires orthogonal protection to prevent cross-reactivity:
-
Boc Protection of the Amine : Treat the free amine with Boc₂O in THF/water at 0°C, followed by warming to room temperature .
-
Methyl Ester Formation : Activate the carboxylic acid with carbodiimide (e.g., DCC) and react with methanol to install the methyl ester .
Optimization Note :
Using N,N'-dicyclohexylcarbodiimide (DCC) with catalytic DMAP in dichloromethane improves esterification yields to >90% while minimizing racemization .
Stereochemical Control and Characterization
Chiral Auxiliary Approaches
To enforce the (1S,3R,4R) configuration, a chiral oxazolidinone auxiliary can be employed during cyclization. After ring closure, the auxiliary is cleaved via hydrogenolysis or acidic hydrolysis .
Example :
-
Auxiliary Installation : React the proline derivative with (R)-4-benzyl-2-oxazolidinone under Mitsunobu conditions.
-
Cyclization : Use BH₃·THF to induce stereoselective ring closure.
-
Auxiliary Removal : Hydrogenate over Pd/C to cleave the benzyl group .
Characterization Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 4.41 (s, 1H, Boc-CH), 3.72–3.22 (m, 3H, bridgehead H), 1.45 (s, 9H, tert-butyl) .
-
¹³C NMR (126 MHz, CDCl₃) : δ 155.13 (Boc C=O), 66.54 (OCH₃), 44.31 (bridgehead C) .
Purification and Scale-Up Considerations
Flash Chromatography
Crude products are purified using silica gel chromatography with hexane/ethyl acetate gradients. For the target compound, a 2:1 hexane/EtOAc eluent achieves baseline separation of diastereomers .
Scale-Up Protocol :
-
Column Dimensions : 15 cm diameter, 50 cm height for 100 g crude material.
-
Flow Rate : 200 mL/min.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A patent-disclosed method utilizes Grubbs catalyst for RCM of diene precursors:
-
Prepare a diene-containing proline derivative.
-
Treat with Grubbs 2nd-generation catalyst (5 mol%) in refluxing dichloroethane.
-
Hydrogenate the resulting olefin to saturate the bicyclic core .
Advantages :
-
Avoids harsh reducing agents.
-
Compatible with acid-sensitive protecting groups.
Limitations :
Industrial Applications and Derivatives
The 2-azabicyclo[2.2.1]heptane scaffold is a key intermediate in pharmaceuticals targeting neurological disorders. For example, its derivatives exhibit high affinity for σ-1 receptors, making them candidates for neuropathic pain therapies .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tert-butyl group can participate in nucleophilic substitution reactions, facilitated by the presence of a nucleophile such as a metal tert-butoxide.
Epimerization and Lactamization: Under basic conditions, the compound can undergo epimerization followed by intramolecular aminolysis, leading to the formation of bridged lactam intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include lithium tert-butoxide, sodium azide, and strong bases such as sodium hydride. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure the desired reactivity and selectivity.
Major Products
Scientific Research Applications
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to act as a nucleophile in various chemical reactions. The tert-butyl group facilitates nucleophilic acyl substitution reactions via the formation of a tetrahedral intermediate, which is stabilized by 1,3-chelation . This unique reactivity pattern allows the compound to participate in a wide range of synthetic transformations.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₂₁NO₄
- Stereochemistry : (1S,3R,4R) configuration ensures precise spatial orientation for receptor interactions.
- Applications : Intermediate in synthesizing bioactive molecules, including sulfonamides with cytotoxic activity .
The following table compares structural analogs based on stereochemistry, ester groups, and biological relevance:
Stereochemical Variations
- (1S,3R,4R) vs. (1S,3S,4R) : The (1S,3R,4R) isomer shows superior binding affinity in antiproliferative assays compared to its (1S,3S,4R) counterpart due to optimal spatial alignment with hydrophobic pockets in target proteins . Conversely, the (1S,3S,4R) isomer is preferred in click chemistry for terminal alkyne synthesis via Corey-Fuchs reactions .
- (1S,3R,4R) vs. (1R,3S,4S) : The pseudo-enantiomer (1R,3S,4S) exhibits inverted chiral induction in catalytic reactions, leading to divergent stereochemical outcomes in products .
Functional Group Modifications
- tert-Butyl vs. Benzyl Esters : The tert-butyl group enhances metabolic stability, whereas benzyl esters improve solubility in polar solvents .
- Methyl vs. Ethyl Esters : Methyl esters offer faster hydrolysis rates under basic conditions, making them preferable for prodrug designs .
Research Findings
Synthetic Efficiency : The use of n-butyllithium in Corey-Fuchs reactions achieves >90% conversion for terminal alkyne synthesis from dichloroalkene intermediates .
Thermodynamic Stability : The (1S,3R,4R) configuration is thermodynamically favored in polar solvents, as confirmed by quantum chemical simulations .
Biological Activity
The compound 2-(tert-butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.32 g/mol. Its unique bicyclic framework contributes to its distinct chemical properties, allowing for specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can be performed under various conditions. Common methods include:
- Formation of Bicyclic Framework : Utilizing starting materials that allow for the construction of the bicyclic system.
- Functionalization : Introducing functional groups such as tert-butyl and carboxylate via standard organic synthesis techniques.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Enzyme Interaction
Studies have shown that the compound interacts with specific enzymes, potentially modulating their activity. This modulation can influence metabolic pathways and may have implications in drug design and development.
Receptor Binding
The compound's structure enables it to form hydrogen bonds and electrostatic interactions with receptors in biological systems. This suggests potential therapeutic applications in pharmacology, particularly in targeting neurological receptors.
Case Study 1: Enzyme Modulation
In a study examining the effects of the compound on enzyme activity, it was found to enhance the catalytic efficiency of certain enzymes involved in metabolic processes. This effect was attributed to its ability to stabilize enzyme-substrate complexes through favorable interactions.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the interaction of this compound with neurotransmitter receptors. The results indicated that it could act as a modulator for specific receptors associated with mood regulation and cognitive functions, highlighting its potential use in treating neuropsychiatric disorders.
Comparative Analysis
To better understand the biological significance of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | Similar bicyclic structure | Contains an aminomethyl side chain enhancing receptor interaction |
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Diazabicyclic framework | Variations in nitrogen placement affecting reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate?
The synthesis typically involves multi-step reactions starting from bicyclic ketones or pre-functionalized azabicyclo frameworks. A common method includes:
- Step 1 : Reacting (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid with dimethyl sulfate and sodium hydroxide in THF at 60°C to introduce the methyl ester .
- Step 2 : Purification via silica gel column chromatography using a 10:1 petroleum ether/ethyl acetate solvent system .
Alternative routes employ cesium carbonate and iodomethane in DMF for methylation, followed by HCl-mediated deprotection .
Q. How is the stereochemical configuration (1S,3R,4R) confirmed experimentally?
- Chiral HPLC or GC : Separates enantiomers based on retention times.
- X-ray crystallography : Resolves absolute configuration using ORTEP-III software for crystallographic modeling .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations verify spatial arrangements of substituents .
Q. What purification techniques are most effective for isolating this compound?
- Column chromatography : Silica gel with gradients of non-polar/polar solvents (e.g., PE/EA) achieves >95% purity .
- Recrystallization : Suitable for large-scale purification if crystalline intermediates form .
- Azeotropic drying : Removes trace solvents post-synthesis using toluene under reduced pressure .
Advanced Research Questions
Q. How can synthetic yields be optimized when conflicting methods report variable efficiencies?
Contradictions arise from reagent choices (e.g., NaOH vs. CsCO as bases) and solvent systems. Methodological adjustments include:
- Base selection : CsCO in DMF may enhance methylation efficiency by reducing side reactions compared to aqueous NaOH .
- Temperature control : Maintaining 60°C in THF prevents premature ester hydrolysis .
- Reaction monitoring : TLC or in-situ IR spectroscopy identifies intermediates and optimizes reaction time .
Q. What analytical strategies resolve structural ambiguities in derivatives or analogs?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula discrepancies (e.g., hydroxyl vs. ketone derivatives) .
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-carbon networks .
- Computational modeling : Density Functional Theory (DFT) predicts stability of stereoisomers and guides synthetic prioritization .
Q. How do substituents influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Functional group modulation : Replacing the tert-butyl group with smaller alkyl chains (e.g., ethyl) alters lipophilicity and CNS permeability .
- Receptor binding assays : Competitive binding studies against neurotransmitter transporters (e.g., serotonin reuptake proteins) quantify affinity changes .
- Metabolic stability testing : LC-MS/MS evaluates esterase-mediated hydrolysis rates of methyl vs. ethyl esters in plasma .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWOORGVXJGKLE-KXUCPTDWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.